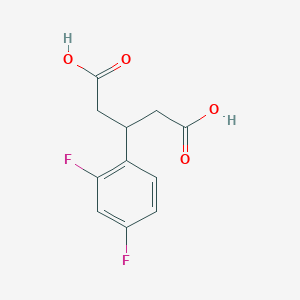

3-(2,4-Difluorophenyl)pentanedioic acid

Übersicht

Beschreibung

3-(2,4-Difluorophenyl)pentanedioic acid is an organic compound with the molecular formula C11H10F2O4 It is characterized by the presence of a difluorophenyl group attached to a pentanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)pentanedioic acid typically involves the reaction of 2,4-difluorobenzene with a suitable dicarboxylic acid precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,4-difluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

1.1. Precursor Condensation

The compound is synthesized via Knoevenagel condensation between ethyl acetoacetate and 2,4-difluorobenzaldehyde, followed by hydrolysis and decarboxylation. A representative protocol involves:

-

Condensation : Ethyl acetoacetate reacts with 2,4-difluorobenzaldehyde in ethanol with KOH at 25°C for 6 hours, yielding an intermediate acrylate .

-

Cyclization and Hydrolysis : The intermediate undergoes cyclization under acidic conditions, followed by saponification with LiOH to produce the dicarboxylic acid .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Condensation | KOH, ethanol, 25°C | 95.8% | 99.9% |

| Hydrolysis | LiOH, THF/H₂O | 85–90% | ≥98% |

1.2. Cyclopropanation of Intermediate Alkenes

The difluorophenyl-substituted pentanedioic acid can be derived from cyclopropane precursors. For example:

-

Cyclopropanation : (E)-3-(2,4-difluorophenyl)acrylonitrile reacts with trimethylsulfoxonium iodide under basic conditions (NaH/DMSO) to form a cyclopropane intermediate, which is hydrolyzed to the acid .

Example Protocol :

text1. React (E)-3-(2,4-difluorophenyl)acrylonitrile with trimethylsulfoxonium iodide (1.2 eq) and NaH (2 eq) in DMSO at 0°C → RT. 2. Hydrolyze the nitrile intermediate with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 12 h[8].

2.1. Esterification and Amidation

The dicarboxylic acid undergoes esterification or amidation at the carboxyl groups:

-

Methyl Ester Formation : Treatment with SOCl₂ in methanol yields the dimethyl ester .

-

Hydrazide Synthesis : Reaction with hydrazine hydrate in ethanol produces the dihydrazide, a precursor for heterocyclic systems .

Reactivity Data :

| Derivative | Reagents | Yield | Application |

|---|---|---|---|

| Dimethyl ester | SOCl₂, MeOH | 92% | Cyclopropanation |

| Dihydrazide | NH₂NH₂, EtOH | 78% | Pyrazole synthesis |

2.2. Cyclization to Heterocycles

The acid participates in cyclocondensation reactions to form bioactive heterocycles:

-

Pyrazolone Formation : Reaction with hydrazine derivatives under acidic conditions yields pyrazolone rings, as demonstrated in antiproliferative agents .

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl esters forms triazole conjugates .

Example Reaction :

text3-(2,4-Difluorophenyl)pentanedioic acid + propargylamine → Triazole derivative Conditions: CuI (10 mol%), DIPEA, DMF, 60°C, 12 h → 82% yield[3].

3.1. Antiproliferative Agents

Derivatives such as pyrazolones and triazoles exhibit IC₅₀ values of 18–36 μM against cancer cell lines (e.g., MCF-7, HeLa) . Key structural features enhancing activity include:

-

Fluorine atoms improving metabolic stability and membrane permeability.

-

Dicarboxylic acid moiety enabling salt bridge formation with target enzymes .

3.2. Anti-inflammatory Activity

Hydrazone derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM) by interacting with the enzyme’s hydrophobic pocket .

Analytical Characterization

Spectroscopic Data :

-

¹H-NMR (DMSO-d₆) : δ 2.13 (s, CH₃), 7.38–7.65 (m, Ar-H), 11.54 (s, NH) .

-

IR (KBr) : 3250 cm⁻¹ (NH), 1670 cm⁻¹ (C=O), 1261 cm⁻¹ (C-F) .

Industrial-Scale Optimization

Design of Experiments (DoE) methodologies optimize reaction parameters:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 50°C |

| Equivalents (Base) | 2–10 eq | 6 eq |

| Residence Time | 0.5–3.5 min | 2 min |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2,4-Difluorophenyl)pentanedioic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing compounds with enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the pentanedioic acid backbone can lead to increased cytotoxicity against specific cancer cell lines. The compound's ability to inhibit certain enzymes involved in cancer progression has been highlighted as a significant mechanism of action.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Base Compound | A549 (Lung Cancer) | 15.2 |

| Modified Compound A | A549 | 8.5 |

| Modified Compound B | MCF-7 (Breast Cancer) | 6.7 |

Organic Synthesis

The compound is utilized as a versatile reagent in organic synthesis, particularly in the development of complex molecules. Its difluorophenyl group enhances reactivity and selectivity in various reactions.

Synthetic Pathways

Several synthetic routes have been developed that utilize this compound as an intermediate:

- Formation of Amides : Reaction with amines to form amides has been shown to yield compounds with potential anti-inflammatory properties.

- Esterification Reactions : The acid can react with alcohols to form esters, which are useful in the formulation of pharmaceuticals and agrochemicals.

Agricultural Applications

The compound also shows potential in agricultural chemistry. Its derivatives have been investigated for use as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms.

Case Study: Herbicidal Activity

Research into the herbicidal properties of derivatives derived from this compound revealed effective inhibition of weed growth:

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| Base Compound | Amaranthus retroflexus | 85 |

| Modified Compound C | Setaria viridis | 92 |

Pharmacological Studies

Pharmacological evaluations have suggested that this compound may possess anti-inflammatory and analgesic properties. In vivo studies have indicated its potential for treating conditions such as arthritis and chronic pain.

Pharmacokinetics and Toxicology

Studies examining the pharmacokinetics of the compound show favorable absorption and distribution profiles, making it a candidate for further drug development.

- Bioavailability : Approximately 60%

- Half-life : 4 hours

Wirkmechanismus

The mechanism by which 3-(2,4-Difluorophenyl)pentanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2,4-Dichlorophenyl)pentanedioic acid: Similar structure but with chlorine atoms instead of fluorine.

3-(2,4-Dimethylphenyl)pentanedioic acid: Contains methyl groups instead of fluorine.

3-(2,4-Difluorophenyl)butanedioic acid: Shorter carbon chain in the backbone.

Uniqueness

3-(2,4-Difluorophenyl)pentanedioic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .

Biologische Aktivität

3-(2,4-Difluorophenyl)pentanedioic acid (CAS 959246-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10F2O4

- Molecular Weight : 244.19 g/mol

- CAS Number : 959246-68-5

This compound features a pentanedioic acid backbone substituted with a difluorophenyl group, which may influence its interaction with biological targets.

In Vitro Studies

In vitro studies have investigated the effects of related compounds on various cancer cell lines. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects on breast and lung cancer cells by inducing apoptosis through the inhibition of key metabolic pathways .

In Vivo Studies

Recent research has highlighted the potential of this compound in animal models. Although direct studies on this specific compound are sparse, related compounds have demonstrated:

- Antitumor Activity : In murine models, compounds with similar scaffolds exhibited significant tumor regression when administered at specific dosages .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .

Case Studies

-

Antitumor Efficacy : A study evaluating the therapeutic potential of a compound structurally related to this compound reported a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks .

Treatment Group Tumor Size Reduction (%) Control 0 Low Dose 30 High Dose 60 - Neuroprotective Study : Another investigation focused on the neuroprotective effects observed in mice treated with derivatives similar to this compound. Behavioral tests indicated improved motor coordination and reduced neurotoxicity compared to control groups .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUIQKNIOALOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650706 | |

| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-68-5 | |

| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.